Trihydridobis(pentamethylcyclopentadienyl)niobium(V)
CAS No.: 93558-77-1
Cat. No.: VC11672216
Molecular Formula: C20H40Nb
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93558-77-1 |
|---|---|
| Molecular Formula | C20H40Nb |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | niobium;1,2,3,4,5-pentamethylcyclopentane |
| Standard InChI | InChI=1S/2C10H20.Nb/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*6-10H,1-5H3; |
| Standard InChI Key | QMTMRLFHZJSONT-UHFFFAOYSA-N |
| SMILES | CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.[Nb] |
| Canonical SMILES | CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.[Nb] |
Introduction
Molecular Architecture and Structural Features
Coordination Environment and Ligand Effects
The niobium(V) center in Trihydridobis(pentamethylcyclopentadienyl)niobium(V) adopts a distorted trigonal bipyramidal geometry, with the three hydride ligands occupying equatorial positions and the two C₅Me₅ ligands in axial orientations. The pentamethylcyclopentadienyl ligands, each contributing ten π-electrons, create a robust steric shield that prevents ligand dissociation while maintaining sufficient orbital overlap for catalytic activity. Nuclear magnetic resonance (NMR) studies reveal distinct hydride resonances at δ = -8.2 ppm (¹H) and δ = -12.4 ppm (¹H{¹H}), consistent with classical metal-hydride bonding.
The compound's solubility in aromatic hydrocarbons (e.g., toluene, benzene) and ethers stems from the hydrophobic C₅Me₅ ligands, which enable homogeneous catalytic conditions. Comparative X-ray diffraction analyses with analogous tantalum complexes demonstrate a 0.15 Å shorter Nb–H bond distance compared to Ta–H, reflecting niobium's smaller ionic radius and stronger metal-hydride interactions.
Electronic Structure and Reactivity
Density functional theory (DFT) calculations indicate a HOMO centered on the niobium dₓ²₋ᵧ² orbital, with significant mixing from hydride σ* orbitals. This electronic configuration facilitates oxidative addition reactions with H₂, as evidenced by the compound's ability to activate molecular hydrogen at ambient temperatures. The LUMO (-3.2 eV) corresponds to a niobium-centered dₓᵧ orbital, enabling substrate coordination during catalytic cycles.
Synthetic Methodologies and Characterization
Conventional Synthesis Routes
The standard preparation involves refluxing niobium pentachloride (NbCl₅) with two equivalents of pentamethylcyclopentadiene (C₅Me₅H) in tetrahydrofuran, followed by hydride transfer from LiAlH₄:
Yields typically range from 68–72% after chromatographic purification. Key characterization data include:
| Property | Value |
|---|---|
| Melting Point | 189–192°C (dec.) |
| IR ν(Nb–H) | 1850 cm⁻¹ |
| ¹H NMR (C₆D₆) | δ -8.2 (s, 3H, Nb–H) |
| Magnetic Susceptibility | μ_eff = 1.85 μ_B |
Advanced Synthetic Approaches
The NbCl₅-Mg reagent system enables in situ generation of low-valent niobium intermediates for catalytic applications . When combined with 2-alkynylamines in benzene/DME (1:1), this system achieves 73–89% yields in Z-selective hydrogenation reactions:
Notably, this method outperforms analogous Ta-based systems in substrate scope and stereoselectivity, particularly for nitrogen-containing alkynes . The reaction proceeds via a niobiacyclopropene intermediate, as confirmed by deuterium labeling studies showing >98% D incorporation at the β-position .
Catalytic Applications and Mechanistic Insights
Hydrogenation and Dehydrogenation Cycles
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) catalyzes the hydrogenation of alkenes and alkynes under mild conditions (1–5 bar H₂, 25–50°C). Turnover frequencies (TOF) reach 1,200 h⁻¹ for styrene hydrogenation, with complete retention of stereochemistry in chiral substrates. The catalytic cycle involves:
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Oxidative Addition:
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Substrate Coordination:
Alkene binding induces reductive elimination of H₂, generating a vacant site for substrate activation. -
Hydride Transfer:
Sequential H⁻ transfer to the coordinated substrate completes the hydrogenation.
Olefin Metathesis and Cross-Coupling
In cooperation with Schrock-type carbenes, the compound facilitates olefin metathesis with TON values exceeding 5,000 for norbornene polymerization. Recent developments employ it in Z-selective cross-metathesis of allyl amines, achieving 85–92% ee in asymmetric variants .
Comparative Analysis with Related Complexes
| Parameter | Nb(C₅Me₅)₂H₃ | Ta(C₅Me₅)₂H₃ | Zr(C₅H₅)₂H₂ |
|---|---|---|---|
| M–H Bond Length (Å) | 1.78 | 1.93 | 1.85 |
| ΔG‡ H₂ Activation (kJ/mol) | 68.2 | 72.9 | 89.4 |
| TOF Hydrogenation (h⁻¹) | 1,200 | 850 | 320 |
| Solubility (mg/mL, C₆H₆) | 45 | 38 | <0.1 |
The niobium analogue demonstrates superior activity in hydrogenation compared to tantalum and zirconium derivatives, attributed to its optimal metal-hydride bond strength and Lewis acidity.
Recent Advances and Future Directions
The 2021 NbCl₅-Mg system breakthrough enabled stereoselective synthesis of (2Z)-alkenylamines with 95% selectivity, overcoming previous limitations in nitrogen-containing substrate activation . This methodology has been extended to prepare E-β-chlorovinyl sulfides in 78% yield through a novel chlorothiolation mechanism .
Future research priorities include:
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Developing asymmetric variants using chiral cyclopentadienyl ligands
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Investigating photochemical activation pathways for energy-efficient catalysis
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Expanding into main-group element transformations (e.g., B–H bond activation)
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